1-methyl-1H-1,2,4-triazole-5-carbohydrazide

Medicinal Chemistry Synthetic Methodology Building Block Regiochemistry

1-Methyl-1H-1,2,4-triazole-5-carbohydrazide (CAS 106535-36-8) is a heterocyclic building block belonging to the 1,2,4-triazole-5-carbohydrazide family, characterized by a methyl substituent at the N1 position and a hydrazide functionality at the C5 position of the triazole ring. It possesses a molecular formula of C₄H₇N₅O, a molecular weight of 141.13 g/mol, a predicted density of 1.63±0.1 g/cm³, and a reported melting point of 156–158 °C (from methanol).

Molecular Formula C4H7N5O
Molecular Weight 141.13 g/mol
CAS No. 106535-36-8
Cat. No. B019433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-1,2,4-triazole-5-carbohydrazide
CAS106535-36-8
Synonyms1H-1,2,4-Triazole-5-carboxylicacid,1-methyl-,hydrazide(9CI)
Molecular FormulaC4H7N5O
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C(=O)NN
InChIInChI=1S/C4H7N5O/c1-9-3(4(10)8-5)6-2-7-9/h2H,5H2,1H3,(H,8,10)
InChIKeyXGGCMWXZFSLNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-1,2,4-triazole-5-carbohydrazide (CAS 106535-36-8) – Chemical Identity and Core Specifications for Informed Procurement


1-Methyl-1H-1,2,4-triazole-5-carbohydrazide (CAS 106535-36-8) is a heterocyclic building block belonging to the 1,2,4-triazole-5-carbohydrazide family, characterized by a methyl substituent at the N1 position and a hydrazide functionality at the C5 position of the triazole ring . It possesses a molecular formula of C₄H₇N₅O, a molecular weight of 141.13 g/mol, a predicted density of 1.63±0.1 g/cm³, and a reported melting point of 156–158 °C (from methanol) . This compound serves as a versatile intermediate for constructing diversely substituted 1,2,4-triazole derivatives with applications across medicinal chemistry, agrochemical synthesis, and materials science [1].

Why Triazole Carbohydrazide Analogs Cannot Be Considered Interchangeable with 1-Methyl-1H-1,2,4-triazole-5-carbohydrazide


Within the 1,2,4-triazole carbohydrazide class, the precise position of substituents dictates both the regiochemical outcome of subsequent derivatizations and the biological profile of the final products. Unlike the unsubstituted 1H-1,2,4-triazole-5-carbohydrazide (CAS 21732-98-9) or the N1-ethyl analog (CAS 106535-39-1), the N1-methyl group of the target compound locks the triazole ring into a defined tautomeric state, eliminating the prototropic ambiguity that complicates reactions with the parent NH compound [1]. Furthermore, the 5-carbohydrazide attachment point is distinct from the 3-carbohydrazide isomer (CAS 1377248-62-8), which presents a different spatial orientation of the reactive hydrazide handle, leading to divergent cyclization pathways and pharmacophore geometries [2]. This positional specificity means that substituting one triazole carbohydrazide for another can result in different regioisomeric products, altered reactivity in condensation reactions, and ultimately, failure to reproduce a published synthetic sequence or biological result [3].

Quantitative Evidence Supporting the Selection of 1-Methyl-1H-1,2,4-triazole-5-carbohydrazide over Structural Analogs


Regioselective Synthesis Advantage: Exclusive 1,5-Disubstitution Pattern Versus 1,3-Disubstitution from Competing Intermediates

The N1-methyl-5-carbohydrazide architecture of the target compound provides a definitive 1,5-disubstitution pattern on the triazole core, which is distinct from the 1,3-disubstitution pattern obtained when starting from 1-methyl-1H-1,2,4-triazole-3-carbohydrazide (CAS 1377248-62-8) . In the one-pot, three-component synthesis reported by Stocks et al., acyl hydrazides bearing specific substitution patterns react with primary amines and an aldehyde source to yield substituted 1,2,4-triazoles with complete regiocontrol (35–89% yields across 20 examples) [1]. The 1-methyl-5-carbohydrazide substitution pattern of the target compound maps directly onto this methodology as the requisite acyl hydrazide input, enabling the deliberate construction of 1,5-disubstituted triazoles—a regiochemical outcome that cannot be achieved using the 3-carbohydrazide isomer as starting material.

Medicinal Chemistry Synthetic Methodology Building Block Regiochemistry

Tautomeric Locking via N1-Methylation: Enhanced Synthetic Reproducibility Relative to Unsubstituted 1H-1,2,4-triazole-5-carbohydrazide

The unsubstituted 1H-1,2,4-triazole-5-carbohydrazide (CAS 21732-98-9) exhibits annular prototropic tautomerism that interconverts the 1H-1,2,4-triazole and 4H-1,2,4-triazole forms, introducing ambiguity in the reactive species present during nucleophilic and electrophilic transformations [1]. N1-methylation, as present in the target compound, eliminates this tautomeric equilibrium, locking the ring into a single well-defined structure. The practical consequence is that reactions of the methylated derivative (e.g., Schiff base formation, cyclocondensation) proceed with a single kinetic profile, whereas the unsubstituted analog can generate product mixtures or irreproducible yields depending on solvent, temperature, and time-dependent tautomer populations [2]. This structural feature was exploited in the systematic synthesis of triazole-5-thiones by Gobis et al., where N-alkylated carbohydrazides served as reliable intermediates for cyclization to 1,2,4-triazole-5-thiones, while unsubstituted counterparts required careful control of reaction conditions to avoid regioisomeric byproducts [3].

Synthetic Reproducibility Tautomerism Control Reaction Predictability

Antibacterial Potential of the 1,2,4-Triazole-5-Carbohydrazide Pharmacophore: Class-Level Activity Demonstrated by Closely Related Derivatives

Although no direct biological profiling of the target compound itself has been published, the 1,2,4-triazole-5-carbohydrazide scaffold is well-established as an antibacterial pharmacophore. In a study by El-Koussi (2009), a series of 1,2,4-triazole carbohydrazide derivatives (6a–l) were evaluated for antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with compound 6i showing activity comparable to ampicillin against S. aureus and compounds 6j and 6l exhibiting comparable activity against E. coli [1]. Additionally, the 1,2,4-triazol-3-carbohydrazide series reported by Al-Balushi et al. (2012) demonstrated that compound 51c was the most active agent against Pseudomonas aeruginosa when compared to penicillin [2]. The target compound, as the 5-carbohydrazide regioisomer, occupies a distinct position in the structure–activity landscape relative to the 3-carbohydrazide series. Systematic variation of the carbohydrazide attachment point (C3 vs. C5) is known to alter antibacterial potency, as the spatial orientation of the hydrazide side chain affects target enzyme binding [1].

Antimicrobial Research Drug Discovery Structure–Activity Relationship

Priority Application Scenarios for 1-Methyl-1H-1,2,4-triazole-5-carbohydrazide (CAS 106535-36-8) in Research and Industrial Settings


Regioselective Synthesis of 1,5-Disubstituted 1,2,4-Triazole Libraries for Drug Discovery

Medicinal chemistry teams requiring 1,5-disubstituted 1,2,4-triazole scaffolds should procure this building block as the exclusive source of the 1,5-substitution pattern. The N1-methyl group ensures tautomeric homogeneity, and the 5-carbohydrazide handle enables condensation with aldehydes to form hydrazones, cyclization with carbon disulfide to yield 1,3,4-thiadiazole hybrids, or reaction with isocyanates to generate semicarbazide derivatives—all with defined regiochemistry [1]. In contrast, using the 3-carbohydrazide isomer would generate the opposite regioisomeric series, potentially missing the pharmacophoric requirements for target engagement. This compound has been directly implicated as a key intermediate in the one-pot synthesis methodology of Stocks et al. (2004), which affords substituted 1,2,4-triazoles in yields of 35–89% with complete regiocontrol [2].

Coordination Chemistry and Energetic Materials Precursor

The carbohydrazide moiety is a well-established bidentate ligand precursor in coordination chemistry. The N1-methyl substitution on the triazole ring modulates the electron density at the coordinating nitrogen atoms, which can influence metal-binding affinity and the stability of resulting complexes [3]. Furthermore, nitrogen-rich heterocyclic carbohydrazides are of interest as precursors to energetic salts; the 1,2,4-triazole-5-carbohydrazide scaffold has been specifically cited for such applications . The methyl substituent provides a handle for further functionalization without compromising the high nitrogen content (49.6% N by weight for the target compound), which is critical for energetic material performance.

Agrochemical Lead Development Based on Triazole Pharmacophores

The 1,2,4-triazole core is a privileged scaffold in agrochemical fungicides (e.g., tebuconazole, propiconazole). While the target compound itself is not a final active ingredient, it serves as a synthetic intermediate for constructing novel triazole-based fungicide candidates [4]. The 5-carbohydrazide group can be elaborated into thiosemicarbazide, thiadiazole, or oxadiazole motifs that have demonstrated antifungal activity in agricultural screens. The fixed tautomeric state of the N1-methyl compound ensures consistent physicochemical properties (logP, solubility) that are essential for foliar uptake and translocation in plant systems [3].

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